molecular formula C8H14O B13001801 2-(3,3-Dimethylcyclobutyl)acetaldehyde CAS No. 1935325-99-7

2-(3,3-Dimethylcyclobutyl)acetaldehyde

Cat. No.: B13001801
CAS No.: 1935325-99-7
M. Wt: 126.20 g/mol
InChI Key: SNFNLHNHRQAMOD-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylcyclobutyl)acetaldehyde is an organic compound with the molecular formula C8H14O. It is characterized by a cyclobutyl ring substituted with two methyl groups and an acetaldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 2-(3,3-Dimethylcyclobutyl)acetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclobutanone with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol, followed by oxidation to form the aldehyde. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(3,3-Dimethylcyclobutyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, forming various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include mild to moderate temperatures and solvents like ethanol or dichloromethane. Major products formed from these reactions include the corresponding alcohols, acids, and substituted derivatives.

Scientific Research Applications

2-(3,3-Dimethylcyclobutyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.

    Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific structural features.

Mechanism of Action

The mechanism by which 2-(3,3-Dimethylcyclobutyl)acetaldehyde exerts its effects depends on the specific reaction or application. In enzymatic reactions, the aldehyde group can act as a substrate for enzymes like aldehyde dehydrogenases, leading to the formation of carboxylic acids. The cyclobutyl ring and methyl groups may influence the compound’s reactivity and interaction with molecular targets, affecting the overall pathway and outcome of the reaction.

Comparison with Similar Compounds

2-(3,3-Dimethylcyclobutyl)acetaldehyde can be compared with other similar compounds, such as:

    Cyclobutylacetaldehyde: Lacks the methyl groups, resulting in different reactivity and properties.

    2-(3,3-Dimethylcyclopropyl)acetaldehyde: Contains a cyclopropyl ring instead of a cyclobutyl ring, leading to different steric and electronic effects.

    2-(3,3-Dimethylcyclopentyl)acetaldehyde: Features a larger cyclopentyl ring, which can affect the compound’s stability and reactivity.

The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and physical properties.

Properties

CAS No.

1935325-99-7

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-(3,3-dimethylcyclobutyl)acetaldehyde

InChI

InChI=1S/C8H14O/c1-8(2)5-7(6-8)3-4-9/h4,7H,3,5-6H2,1-2H3

InChI Key

SNFNLHNHRQAMOD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)CC=O)C

Origin of Product

United States

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